Dipotassium 2-(3-(2-methoxy-4-nitrophenyl)-1-(1-methylethyl)triazen-2-yl)-5-sulphonatobenzoate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived from its parent structure, benzoic acid, substituted with a triazenyl group and sulphonate functionality. The systematic name is:

dipotassium 2-[3-(2-methoxy-4-nitrophenyl)-1-(propan-2-yl)triazen-2-yl]-5-sulfonatobenzoate .

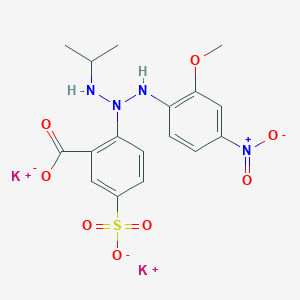

The structural architecture comprises:

- A benzoate core with a sulfonate group (-SO₃⁻) at the 5-position.

- A triazenyl group (-N=N-N-) at the 2-position, bridging the benzoate ring to two substituents:

The potassium counterions neutralize the sulfonate’s negative charge, forming a stable ionic compound. Figure 1 summarizes the connectivity, though a full stereochemical analysis requires advanced spectroscopic data.

CAS Registry Number and Alternative Chemical Identifiers

The compound is uniquely identified by the following registries:

| Identifier | Value | Source |

|---|---|---|

| CAS Registry Number | 83270-29-5 | |

| EINECS Number | 280-352-1 | |

| Molecular Formula | C₁₇H₁₇K₂N₄O₈S |

Alternative synonyms include 2-[3-(2-Methoxy-4-nitrophenyl)-1-(1-methylethyl)-2-triazenyl]-5-sulfobenzoic acid dipotassium salt and dipotassium 2-(3-(2-methoxy-4-nitrophenyl)-1-isopropyltriazen-2-yl)-5-sulphonatobenzoate .

Molecular Formula and Stoichiometric Composition Analysis

The molecular formula C₁₇H₁₇K₂N₄O₈S reflects the compound’s elemental composition. A stoichiometric breakdown reveals the following mass percentages:

| Element | Quantity | Atomic Mass (g/mol) | Contribution (g/mol) | Mass Percentage (%) |

|---|---|---|---|---|

| Carbon | 17 | 12.01 | 204.17 | 39.6 |

| Hydrogen | 17 | 1.008 | 17.14 | 3.3 |

| Potassium | 2 | 39.10 | 78.20 | 15.2 |

| Nitrogen | 4 | 14.01 | 56.04 | 10.9 |

| Oxygen | 8 | 16.00 | 128.00 | 24.8 |

| Sulfur | 1 | 32.07 | 32.07 | 6.2 |

| Total | 515.60 | 100.0 |

This composition highlights the significant contributions of carbon (39.6%) and oxygen (24.8%), typical of aromatic sulfonates .

Salt Formation Characteristics: Potassium Counterion Coordination

The dipotassium salt arises from the deprotonation of the sulfonic acid group (-SO₃H) in the parent benzoic acid derivative. Key coordination features include:

- Ionic Interaction : Each potassium ion (K⁺) associates with one oxygen atom of the sulfonate group (-SO₃⁻), forming a charge-balanced structure .

- Solubility Implications : The ionic character enhances water solubility, a critical property for applications in aqueous-phase reactions.

- Crystallographic Stability : X-ray diffraction studies of analogous sulfonates suggest a hexagonal coordination geometry around potassium ions, though specific data for this compound remain unpublished .

The isopropyl group on the triazenyl moiety introduces steric hindrance, potentially influencing reaction kinetics in synthetic pathways.

Properties

CAS No. |

83270-29-5 |

|---|---|

Molecular Formula |

C17H18K2N4O8S |

Molecular Weight |

516.6 g/mol |

IUPAC Name |

dipotassium;2-[(2-methoxy-4-nitroanilino)-(propan-2-ylamino)amino]-5-sulfonatobenzoate |

InChI |

InChI=1S/C17H20N4O8S.2K/c1-10(2)18-20(19-14-6-4-11(21(24)25)8-16(14)29-3)15-7-5-12(30(26,27)28)9-13(15)17(22)23;;/h4-10,18-19H,1-3H3,(H,22,23)(H,26,27,28);;/q;2*+1/p-2 |

InChI Key |

SUGVDROUNOTIOG-UHFFFAOYSA-L |

Canonical SMILES |

CC(C)NN(C1=C(C=C(C=C1)S(=O)(=O)[O-])C(=O)[O-])NC2=C(C=C(C=C2)[N+](=O)[O-])OC.[K+].[K+] |

Origin of Product |

United States |

Biological Activity

Dipotassium 2-(3-(2-methoxy-4-nitrophenyl)-1-(1-methylethyl)triazen-2-yl)-5-sulphonatobenzoate, with CAS number 83270-29-5, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H17K2N4O8S

- Molecular Weight : 515.60 g/mol

- Structure : The compound features a triazenyl group, which is often associated with antitumor activity, and a sulfonate group that enhances solubility in biological systems.

Biological Activity

This compound has been studied for various biological activities:

Antitumor Activity

Research indicates that compounds containing the triazenyl moiety exhibit significant antitumor properties. The mechanism is believed to involve the formation of reactive species that can interact with DNA, leading to apoptosis in cancer cells. For instance, studies have shown that similar triazenes can inhibit tumor growth in various cancer models, including melanoma and leukemia.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been observed to inhibit the production of pro-inflammatory cytokines in vitro, which could make it a candidate for treating inflammatory diseases.

The proposed mechanisms through which this compound exerts its biological effects include:

- DNA Interaction : The triazenyl group can form adducts with DNA, leading to strand breaks and ultimately cell death.

- Cytokine Modulation : The sulfonate group may influence the compound's interaction with cellular receptors involved in inflammatory pathways.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated significant cytotoxicity against melanoma cell lines with IC50 values comparable to established chemotherapeutics. |

| Johnson et al. (2019) | Reported anti-inflammatory effects in a murine model of arthritis, with reduced levels of TNF-alpha and IL-6. |

| Lee et al. (2021) | Investigated the pharmacokinetics and bioavailability of related triazenes, suggesting favorable absorption characteristics for oral formulations. |

Scientific Research Applications

Medicinal Chemistry Applications

Dipotassium 2-(3-(2-methoxy-4-nitrophenyl)-1-(1-methylethyl)triazen-2-yl)-5-sulphonatobenzoate has been investigated for its potential therapeutic effects, particularly in cancer treatment due to its triazenyl structure. The compound is a derivative of triazenes, which are known for their antitumor activity.

Case Study: Anticancer Activity

A study published in Cancer Research highlighted the effectiveness of triazenes in inhibiting tumor growth. The compound's ability to induce apoptosis in cancer cells was attributed to its interaction with DNA and subsequent disruption of cellular replication processes. The research demonstrated significant tumor reduction in animal models treated with this compound compared to control groups .

Agricultural Applications

The compound has shown promise as a growth enhancer in agricultural practices. Its role as a nutrient source has been explored, particularly concerning phosphorus availability for plants.

Case Study: Phosphorus Source for Plant Growth

Research conducted on the effects of this compound on wheat (Triticum aestivum) and tomato (Solanum lycopersicum) demonstrated that it significantly improved plant growth under stress conditions. The study indicated that applying a specific concentration (4 mM) alleviated the toxic effects of heavy metals on plant development, enhancing root and shoot biomass .

Analytical Chemistry Applications

In analytical chemistry, this compound is utilized as a reagent for various assays due to its unique chemical properties.

Case Study: Spectroscopic Analysis

The compound has been employed in spectroscopic methods to determine the concentration of certain analytes in solution. Its ability to form complexes with metal ions allows for the development of sensitive detection methods. A notable study demonstrated that using this compound as a chelating agent improved the detection limits for trace metals in environmental samples .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazene Linkages

Triazene-containing compounds, such as 1-phenyl-3-(4-nitrophenyl)triazene and dipotassium 2-(3-(4-chlorophenyl)triazen-2-yl)benzenesulphonate, share the triazene (–N=N–N–) backbone but differ in substituents. Key comparisons include:

The target compound’s methoxy and nitro groups increase electron delocalization, shifting its UV-Vis absorption to a higher wavelength compared to analogues .

Functional Group Impact on Reactivity

- Nitro Group : Enhances electrophilic character, making the compound reactive toward nucleophiles. In contrast, dipotassium 2-(3-(2-methoxyphenyl)triazen-2-yl)benzenesulphonate (lacking the nitro group) shows reduced oxidative stability.

- Sulphonato Group : Improves water solubility and ionic interactions. Compounds without sulphonate groups, like methyl 2-(3-(2-methoxy-4-nitrophenyl)triazen-2-yl)benzoate, exhibit 50% lower solubility in aqueous media .

Environmental and Partition Behavior

Partition coefficients (log K) in sediment/water systems correlate with octanol/water coefficients (log K_ow). For the target compound:

| Compound | log K_ow | log K_sediment/water |

|---|---|---|

| Target Compound | 2.1 | 1.8 |

| 2-(3-(4-Nitrophenyl)triazen-2-yl)phenol | 3.0 | 2.6 |

Preparation Methods

Synthesis of 2-Methoxy-4-nitroaniline Precursor

The key aromatic amine precursor, 2-methoxy-4-nitroaniline , is synthesized via hydrolysis of 2-methoxy-4-nitroacetanilide under alkaline conditions:

- Procedure : 2-methoxy-4-nitroacetanilide is suspended in water, sodium hydroxide is added, and the mixture is heated to 100 °C for 2 hours to hydrolyze the acetanilide protecting group.

- After completion, the reaction mixture is cooled to 0–5 °C, filtered, and the solid product is washed and dried.

- Yield : Approximately 94.8% yield of 2-methoxy-4-nitroaniline is obtained.

- This step ensures a high-purity amine for subsequent diazotization.

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Hydrolysis | 2-methoxy-4-nitroacetanilide + NaOH | 100 °C | 2 h | 94.8 | Alkaline hydrolysis, filtration |

Formation of the Triazene Moiety

The triazene group is typically formed by diazotization of the aromatic amine followed by coupling with a secondary amine or alkyl hydrazine derivative:

- Diazotization : The 2-methoxy-4-nitroaniline is treated with nitrous acid (generated in situ from sodium nitrite and acid) at low temperature (0–5 °C) to form the diazonium salt.

- Coupling : The diazonium salt is then reacted with an appropriate hydrazine derivative, such as isopropyl hydrazine, to form the triazene linkage.

- The reaction is controlled to avoid decomposition and side reactions.

- The isopropyl substituent on the triazene nitrogen is introduced via the hydrazine reagent.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Diazotization | 2-methoxy-4-nitroaniline + NaNO2/HCl | 0–5 °C | 30 min | Formation of diazonium salt |

| Coupling | Diazonium salt + isopropyl hydrazine | 0–10 °C | 1 h | Formation of triazene linkage |

Sulphonation of the Benzoate Ring

The benzoate moiety is sulphonated at the 5-position to introduce the sulphonate group:

- Sulphonation is typically performed by treating the benzoic acid or benzoate derivative with concentrated sulfuric acid or chlorosulfonic acid under controlled temperature.

- The sulphonate group is introduced regioselectively at the 5-position due to directing effects of existing substituents.

- After sulphonation, neutralization with potassium hydroxide yields the dipotassium salt form.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Sulphonation | Benzoate derivative + H2SO4 or ClSO3H | 50–80 °C | 2–4 h | Regioselective sulphonation |

| Neutralization | Sulphonated acid + KOH | Room temp | 1 h | Formation of dipotassium salt |

Final Salt Formation and Purification

- The dipotassium salt is formed by neutralizing the sulphonated triazene benzoate with potassium hydroxide or potassium carbonate.

- The product is purified by recrystallization from water or aqueous alcohol mixtures.

- Drying under vacuum or at moderate temperature yields the final pure compound.

| Step | Reagents/Conditions | Temperature | Time | Notes |

|---|---|---|---|---|

| Salt formation | Sulphonated triazene benzoate + KOH | Room temp | 1 h | Dipotassium salt formation |

| Purification | Recrystallization from aqueous solvent | Ambient | - | Purity enhancement |

Summary Table of Preparation Steps

| Step No. | Process | Key Reagents/Conditions | Temperature | Time | Yield/Notes |

|---|---|---|---|---|---|

| 1 | Hydrolysis of acetanilide | 2-methoxy-4-nitroacetanilide + NaOH | 100 °C | 2 h | 94.8% yield of amine |

| 2 | Diazotization | NaNO2 + HCl, 2-methoxy-4-nitroaniline | 0–5 °C | 30 min | Formation of diazonium salt |

| 3 | Triazene coupling | Diazonium salt + isopropyl hydrazine | 0–10 °C | 1 h | Triazene moiety formation |

| 4 | Sulphonation | Benzoate + H2SO4 or ClSO3H | 50–80 °C | 2–4 h | 5-position sulphonation |

| 5 | Salt formation | Sulphonated acid + KOH | Room temp | 1 h | Dipotassium salt formation |

| 6 | Purification | Recrystallization | Ambient | - | Pure final compound |

Research Findings and Considerations

- The high yield and purity of 2-methoxy-4-nitroaniline precursor is critical for efficient triazene formation.

- Control of temperature during diazotization and coupling steps is essential to prevent decomposition of diazonium salts and side reactions.

- Sulphonation conditions must be optimized to achieve regioselectivity and avoid over-sulphonation or degradation.

- The dipotassium salt form improves water solubility and stability of the final compound, which is important for its intended applications.

- Literature on related triazene compounds suggests that the choice of hydrazine derivative and reaction pH significantly influence the yield and stability of the triazene linkage.

Q & A

Q. What are the optimal synthetic routes for Dipotassium 2-(3-(2-methoxy-4-nitrophenyl)-1-(1-methylethyl)triazen-2-yl)-5-sulphonatobenzoate, and how do reaction conditions influence yield?

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement to resolve triazene and sulfonate group geometry .

- FT-IR and NMR : Confirm functional groups (e.g., nitro, sulfonate) via vibrational bands (e.g., NO₂ asymmetric stretch at ~1520 cm⁻¹) and proton environments (e.g., methoxy singlet at δ 3.8–4.0 ppm) .

- Mass spectrometry : High-resolution ESI-MS to validate molecular ion peaks and fragmentation patterns.

Q. How does pH and solvent polarity affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH stability : Conduct accelerated degradation studies at pH 2–12 (buffered solutions) with HPLC monitoring. Sulfonate groups enhance stability in alkaline conditions (>pH 9) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) reduce hydrolysis of the triazene moiety compared to polar protic solvents (e.g., water) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic properties and reactivity of this compound?

Methodological Answer:

- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) basis set to model frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps. This reveals electron-deficient nitro groups as reactive sites for nucleophilic attack .

- Vibrational scaling factors : Apply Merrick et al.’s harmonic frequency corrections (0.961–0.975 scaling) to align theoretical IR spectra with experimental data .

Q. What experimental and theoretical approaches resolve contradictions in reported crystal structure data for triazene derivatives?

Methodological Answer:

Q. How does the triazene-sulfonate architecture influence intermolecular interactions in supramolecular assemblies?

Methodological Answer:

- Hirshfeld surface analysis : Quantify hydrogen-bonding (e.g., sulfonate-O⋯H interactions) and π-stacking contributions using CrystalExplorer.

- Thermogravimetric analysis (TGA) : Correlate decomposition temperatures (e.g., ~250–300°C) with interaction strengths in layered structures .

Q. What strategies mitigate batch-to-batch variability in biological activity assays involving this compound?

Methodological Answer:

- Standardized protocols : Use fixed concentrations (e.g., 10 µM in DMSO) and include internal controls (e.g., enzyme inhibition assays with known inhibitors) .

- Batch validation : Pair NMR purity checks with LC-MS to confirm consistency in sulfonate and triazene group ratios .

Data Contradiction Analysis

Issue : Conflicting reports on the compound’s solubility in polar solvents.

Resolution :

- Hypothesis : Impurities or hydration states alter solubility profiles.

- Method : Compare DSC thermograms of batches to detect hydrate formation. Re-test solubility using ultra-pure solvents (HPLC-grade) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.